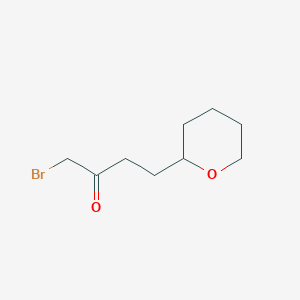

1-Bromo-4-(oxan-2-yl)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

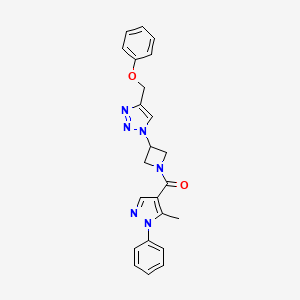

“1-Bromo-4-(oxan-2-yl)butan-2-one” is a chemical compound with the CAS Number: 1515456-13-9 . It has a molecular weight of 235.12 and its IUPAC name is 1-bromo-4-(tetrahydro-2H-pyran-2-yl)butan-2-one .

Molecular Structure Analysis

The InChI code for “1-Bromo-4-(oxan-2-yl)butan-2-one” is 1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学的研究の応用

Organic Synthesis Applications

1-Bromo-4-(oxan-2-yl)butan-2-one serves as a versatile building block in organic synthesis. For instance, it can undergo reduction to its corresponding alcohol, primarily using lithium aluminium hydride. It also reacts with primary amines to yield 5-membered-aza-heterocycles and with activated methylene compounds to form 5-membered-carbocycles, though yields for the latter can be unsatisfactory in one-pot procedures. A stepwise approach, beginning with a Michael addition, may improve outcomes (Westerlund, Gras, & Carlson, 2001).

Chemical Reactivity and Catalysis

The compound's reactivity has been explored in the context of catalysis and synthesis techniques. For example, electrophilic cyclization using N-Iodosuccinimide has been utilized to prepare complex halofurans, demonstrating the compound's utility in synthesizing unsymmetrical iodofurans through a one-pot sonogashira coupling-addition-cyclocondensation process. This highlights its role in facilitating diverse chemical transformations with applications in synthesizing novel organic molecules (Sniady, Morreale, & Dembinski, 2007).

Material Science and Green Chemistry

In the field of materials science, 1-Bromo-4-(oxan-2-yl)butan-2-one's derivatives have been studied for their potential in CO2 capture. A task-specific ionic liquid derived from it demonstrates reversible sequestration of CO2, highlighting its application in environmental chemistry and green technologies. The ionic liquid, capable of being recycled, compares favorably with commercial amine sequestering agents, offering a non-volatile, water-independent solution for CO2 capture (Bates, Mayton, Ntai, & Davis, 2002).

Synthesis of Halogenated Compounds

Furthermore, its utility extends to the synthesis of halogenated compounds, as demonstrated by the bromination of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes in a regioselective manner. The process, supported by theoretical calculations and experimental methods, underscores the compound's role in organic synthesis, particularly in the selective introduction of bromine atoms into complex organic frameworks (Feng et al., 2015).

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-(oxan-2-yl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBRYHSJEUUFLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CCC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(oxan-2-yl)butan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2666139.png)

![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2666142.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2666147.png)

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)

![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)

![2,4-difluoro-N-{4-[(phenylsulfinyl)methyl]phenyl}benzenecarboxamide](/img/structure/B2666158.png)

![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)